Diundecyl benzene-1,3-dicarboxylate

Description

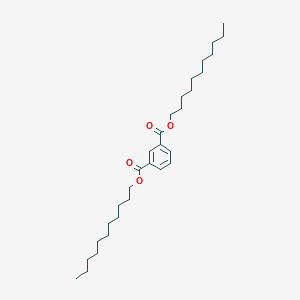

Diundecyl benzene-1,3-dicarboxylate is a synthetic organic compound belonging to the class of aromatic dicarboxylate esters. Structurally, it consists of a benzene ring substituted with two carboxylate groups at the 1- and 3-positions, each esterified with an undecyl (C11) alkyl chain. Its molecular formula is C30H50O4, with an average molecular mass of 474.72 g/mol, identical to its structural isomer, diundecyl benzene-1,2-dicarboxylate (phthalate), but distinguished by the meta-substitution pattern of the carboxylate groups .

For example, benzene-1,3-dicarboxylate (PTA) ligands form supramolecular architectures, such as cobalt-based triple-stranded helicates, due to their flexible coordination geometry . The undecyl chains in diundecyl benzene-1,3-dicarboxylate likely enhance hydrophobicity, making it suitable for applications requiring nonpolar environments, though its industrial use remains less documented compared to phthalate analogs.

Properties

CAS No. |

18699-46-2 |

|---|---|

Molecular Formula |

C30H50O4 |

Molecular Weight |

474.7 g/mol |

IUPAC Name |

diundecyl benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-19-24-33-29(31)27-22-21-23-28(26-27)30(32)34-25-20-18-16-14-12-10-8-6-4-2/h21-23,26H,3-20,24-25H2,1-2H3 |

InChI Key |

BZDYMMRVECIVTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diundecyl benzene-1,3-dicarboxylate is synthesized through the esterification of phthalic anhydride with undecanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of diundecyl benzene-1,3-dicarboxylate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Diundecyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and undecanol.

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalic acid derivatives.

Substitution: The ester groups can be substituted with other functional groups under specific reaction conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Various nucleophiles under appropriate conditions.

Major Products Formed

Hydrolysis: Phthalic acid and undecanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Diundecyl benzene-1,3-dicarboxylate has several scientific research applications:

Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

Biology: Studied for its potential effects as an endocrine disruptor.

Medicine: Investigated for its toxicological properties and potential health impacts.

Industry: Widely used in the production of flexible PVC products, coatings, adhesives, and sealants

Mechanism of Action

Diundecyl benzene-1,3-dicarboxylate acts as an endocrine disruptor by interfering with hormone signaling pathways. It decreases fetal testis testosterone production and reduces the expression of steroidogenic genes by decreasing mRNA expression. This disruption can lead to various developmental and reproductive issues .

Comparison with Similar Compounds

Diundecyl Benzene-1,2-Dicarboxylate (Diundecyl Phthalate)

Diundecyl Benzene-1,3-Dicarboxylate

- Applications : Primarily employed in coordination polymers and metal-organic frameworks (MOFs). For instance, benzene-1,3-dicarboxylate ligands facilitate the assembly of cobalt clusters into helical structures, highlighting their role in materials science .

- Key Difference : The meta-substitution reduces steric hindrance compared to ortho-substituted phthalates, enabling diverse coordination modes in MOFs .

Ester Chain Length Variation

Dimethyl Acetylenedicarboxylate

Dibutyl Benzene-1,2-Dicarboxylate

Diundecyl Benzene-1,3-Dicarboxylate

- Physical Properties : Longer alkyl chains (C11) increase hydrophobicity and reduce volatility, enhancing thermal stability for high-temperature applications.

Core Structure Modifications

Dimethyl Adamantane-1,3-Dicarboxylate

Diundecyl Benzene-1,3-Dicarboxylate

- Structural Advantage : The benzene core allows π-π stacking interactions, beneficial for crystalline material design .

Data Table: Comparative Analysis of Dicarboxylate Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.